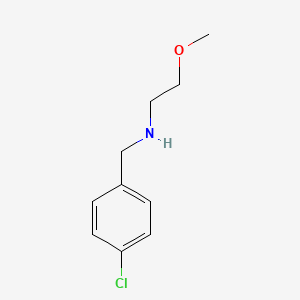

(4-Chlorobenzyl)(2-methoxyethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKIFYDDSQOBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397525 | |

| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-39-2 | |

| Record name | 4-Chloro-N-(2-methoxyethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827328-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Chlorophenyl)methyl]-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorobenzyl 2 Methoxyethyl Amine

Direct Amination Strategies for (4-Chlorobenzyl)(2-methoxyethyl)amine Synthesis

Direct amination methods provide the most straightforward routes to this compound by forming the critical carbon-nitrogen bond in a single key step. These strategies are often favored for their efficiency and atom economy.

Alkylation Reactions of Primary Amines

One of the most common methods for synthesizing secondary amines is the direct N-alkylation of a primary amine with an alkyl halide. In this approach, 2-methoxyethylamine (B85606) acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The general reaction is as follows:

4-chlorobenzyl chloride + 2-methoxyethylamine → This compound + hydrochloric acid

A base, such as triethylamine (B128534) or potassium carbonate, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent is also critical; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are often employed to facilitate the reaction. A general procedure analogous to the synthesis of similar N-benzylamines involves stirring the reactants in a suitable solvent at room temperature or with gentle heating. chemicalbook.com For instance, a similar reaction of 4-chlorobenzyl chloride with methylamine (B109427) in THF at room temperature overnight resulted in an 81% yield of the corresponding secondary amine. chemicalbook.com

Table 1: Representative Conditions for N-Alkylation

| Parameter | Condition | Rationale |

|---|---|---|

| Alkyl Halide | 4-Chlorobenzyl chloride | Provides the 4-chlorobenzyl electrophile. researchgate.netmdpi.com |

| Amine | 2-Methoxyethylamine | Acts as the nucleophile. |

| Solvent | Tetrahydrofuran (THF) | A polar aprotic solvent that facilitates SN2 reactions. chemicalbook.com |

| Base | Triethylamine, Potassium Carbonate | Neutralizes the HCl byproduct to prevent amine protonation. |

| Temperature | 0°C to Room Temperature | Mild conditions are often sufficient and minimize side reactions. chemicalbook.com |

Reductive Amination Approaches Utilizing (4-Chlorobenzaldehyde) Precursors

Reductive amination is a highly versatile and widely used method for amine synthesis that involves two key stages: the formation of an imine (or Schiff base) followed by its reduction. researchgate.netorganic-chemistry.org This process begins with the condensation reaction between 4-chlorobenzaldehyde (B46862) and 2-methoxyethylamine to form an N-(4-chlorobenzyl)-2-methoxyethylimine intermediate. This imine is then reduced in situ to the target secondary amine.

4-chlorobenzaldehyde + 2-methoxyethylamine → [Intermediate Imine] --(Reduction)→ This compound

A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance. organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice, though it may require acidic conditions to facilitate the reduction of the imine. arkat-usa.org Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder and more selective reagents that are effective under neutral or mildly acidic conditions, which are ideal for imine formation. msu.ru Catalytic hydrogenation over a metal catalyst like palladium or platinum is another effective, albeit more procedurally demanding, method. mdpi.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, often with acid catalyst | Inexpensive, readily available. arkat-usa.org | Can reduce the starting aldehyde if conditions are not controlled. |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol, pH 3-6 | Mild, selective for imines over carbonyls. | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, highly effective, non-toxic byproducts. msu.ru | More expensive. |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Ethanol or Ethyl Acetate, H₂ pressure | "Green" method with water as the only byproduct. mdpi.com | Requires specialized pressure equipment; may cleave C-Cl bond. |

Multi-step Synthetic Pathways to this compound

Multi-step synthesis provides greater control and flexibility, which is particularly useful when dealing with more complex molecules or when direct routes are inefficient. vapourtec.comlibretexts.org

Sequential Functionalization Routes

Sequential functionalization involves building the target molecule in a stepwise manner, which can be advantageous for introducing specific functionalities or avoiding incompatible reaction conditions. rsc.orgresearchgate.net For instance, one could envision a route starting with the N-benzylation of 2-methoxyethylamine using a benzyl (B1604629) halide that has a different para-substituent (e.g., a nitro group). The nitro group could then be reduced to an amine, subjected to a Sandmeyer reaction to install the chloro group, and finally, the secondary amine is formed. While more circuitous for this specific target, such strategies are powerful in broader synthetic contexts where modular assembly is required. researchgate.net

Protecting Group Strategies in the Synthesis of this compound

Protecting groups are temporarily installed to mask a reactive functional group and prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.comsemanticscholar.orgutsouthwestern.edu In the synthesis of this compound from the specified precursors, protecting groups are generally not necessary. However, if either starting material were part of a larger molecule containing other reactive sites (e.g., other amines, hydroxyls, or carboxylic acids), a protecting group strategy would be essential. nih.gov

For example, if a synthesis required the modification of another part of a molecule that already contained the 2-methoxyethylamine moiety, the amine would first be protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). After the other synthetic transformations are complete, the protecting group would be removed (deprotected) to reveal the free amine, which could then be alkylated with 4-chlorobenzyl chloride.

Table 3: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Sustainable Synthesis Approaches for this compound

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact and improve resource efficiency. These principles are directly applicable to the production of this compound.

Green Chemistry Principles in Amine Synthesis

The synthesis of amines is a key area of focus for applying the 12 Principles of Green Chemistry. gctlc.orgacs.org Key strategies include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This involves selecting reactions with high atom economy and yield. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste. rsc.orgnih.gov Biocatalysis, using enzymes, represents a particularly green approach as reactions can be performed under mild conditions with high specificity, often eliminating the need for protecting groups. acs.orgresearchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. Water or bio-based solvents are preferred alternatives. nih.govorganic-chemistry.org Solvent-free reaction conditions are an ideal goal.

Use of Renewable Feedstocks: While not always directly applicable to a specific target like this compound, the broader principle involves sourcing starting materials from renewable resources rather than depleting fossil fuels. rsc.org

Atom Economy and E-factor Considerations

Quantitative metrics are essential for evaluating the "greenness" of a chemical process. hep.com.cnrsc.org Atom economy and the Environmental Factor (E-factor) are two of the most widely used metrics. rsc.orgwikipedia.org

Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions like additions and rearrangements have 100% atom economy in theory. Substitution and elimination reactions, however, generate by-products and thus have lower atom economies. For the synthesis of this compound via reductive amination of 4-chlorobenzaldehyde and 2-methoxyethylamine with H₂, the main by-product is water, leading to a high atom economy.

E-Factor: Introduced by Roger Sheldon, the E-factor is a more holistic metric that measures the total amount of waste generated per kilogram of product. wikipedia.orgsyrris.com

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-factor includes waste from all sources, including reagents, solvents, and purification processes. The pharmaceutical industry historically has very high E-factors, often between 25 and 200, due to complex, multi-step syntheses and extensive purification. rsc.orgsyrris.com By optimizing synthetic routes, utilizing catalysis, and recycling solvents, the E-factor for the production of this compound can be significantly reduced, aligning the process with the principles of green chemistry. syrris.com

Chemical Reactivity and Transformative Chemistry of 4 Chlorobenzyl 2 Methoxyethyl Amine

Reactions at the Amine Nitrogen Center of (4-Chlorobenzyl)(2-methoxyethyl)amine

The lone pair of electrons on the nitrogen atom makes the amine center a primary site for nucleophilic reactions.

As a secondary amine, this compound readily undergoes N-alkylation and N-acylation.

N-Alkylation involves the reaction of the amine with an alkyl halide, forming a tertiary amine. ncert.nic.in This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com While effective, this process can sometimes lead to overalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt, especially with highly reactive alkylating agents like methyl iodide. masterorganicchemistry.com The synthesis of tertiary amines from secondary amines via alkylation is generally more controlled than the alkylation of primary amines, as steric hindrance from the two existing substituents can slow the rate of the second alkylation. masterorganicchemistry.com

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. ncert.nic.in This nucleophilic acyl substitution is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | (4-Chlorobenzyl)(2-methoxyethyl)methyl-amine |

The concept of "reduction" for a secondary amine typically refers to its formation from a more oxidized precursor, such as an imine or an amide. Reductive amination, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a common method for synthesizing secondary amines. youtube.comwikipedia.org For instance, this compound could be synthesized by the reductive amination of 2-methoxyethanamine with 4-chlorobenzaldehyde (B46862), using a reducing agent like sodium borohydride (B1222165). youtube.com Alternatively, the reduction of an amide, specifically N-(4-chlorobenzyl)-N-(2-methoxyethyl)formamide, with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would also yield the target secondary amine. organic-chemistry.orgrsc.org

The oxidation of the amine center can lead to various products depending on the oxidant used. While the direct oxidation of secondary amines can be complex, specific transformations are well-documented. For N-benzylamines, oxidative debenzylation is a known reaction pathway. organic-chemistry.org This process involves the removal of the benzyl (B1604629) group, yielding the corresponding primary amine (2-methoxyethanamine in this case) and 4-chlorobenzaldehyde. This transformation can be achieved using various oxidizing systems. Furthermore, palladium-catalyzed hydrogenation is a widely used green method for the deprotection (cleavage) of N-benzyl groups, which is effectively a reductive process that cleaves the C-N bond. acs.org

Table 2: Formation and Debenzylation Reactions

| Transformation | Precursor/Substrate | Reagent(s) | Product |

|---|---|---|---|

| Amide Reduction | N-(4-chlorobenzyl)-N-(2-methoxyethyl)acetamide | LiAlH₄ | This compound |

| Reductive Amination | 4-Chlorobenzaldehyde and 2-Methoxyethanamine | H₂, Pd/C or NaBH₃CN | This compound |

Reactions Involving the Benzylic Methylene (B1212753) Group

The methylene group (—CH₂—) situated between the aromatic ring and the amine nitrogen is known as the benzylic position. The C-H bonds at this position are relatively weak and are susceptible to radical reactions. khanacademy.org

Hydrogen Atom Transfer (HAT) is a key step in initiating reactions at the benzylic position. This process involves a radical species abstracting a hydrogen atom from the methylene group. psu.edu The relative weakness of the benzylic C-H bond is due to the resonance stabilization of the resulting benzylic radical. The radical can be delocalized over the adjacent aromatic ring, which lowers the energy of the transition state for hydrogen abstraction. khanacademy.org Thiyl radicals, generated from precursors like thiobenzoic acid, have been shown to be effective HAT catalysts for selectively abstracting benzylic hydrogens from benzylamines. rsc.orgresearchgate.net

The process can be summarized as:

Generation of an initiating radical (e.g., a thiyl radical, R-S•).

The radical abstracts a hydrogen atom from the benzylic position of this compound.

This forms a resonance-stabilized benzylic radical centered on the methylene carbon.

Once the benzylic radical is formed via HAT, it becomes a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds. This radical can be trapped by various reagents, leading to the functionalization of the benzylic position.

A prominent example is C(sp³)–H arylation, where the benzylic radical couples with an aryl radical or engages in a radical-radical cross-coupling with an aryl species. rsc.orgresearchgate.net This allows for the synthesis of complex 1,1-diarylmethylamine structures. rsc.org This method is particularly powerful as it can be applied to late-stage functionalization in complex molecule synthesis. nih.gov The synergy of single electron transfer (SET) and HAT catalysis can precisely control the regioselectivity of such reactions, favoring the benzylic position over other potentially reactive C-H bonds within the molecule. rsc.org

Table 3: Potential Benzylic Functionalization Reactions

| Reaction Type | Reagent/Catalyst System | Hypothetical Product |

|---|---|---|

| C-H Arylation | Aryl Halide, Photoredox Catalyst, HAT Catalyst | (1-(4-Chlorophenyl)-1-phenylmethyl)(2-methoxyethyl)amine |

| C-H Alkylation | Electron-deficient Olefin, Radical Initiator | (1-(4-Chlorophenyl)-3-cyanopropyl)(2-methoxyethyl)amine |

Reactions at the Aromatic Ring System of this compound

The 4-chlorophenyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgmsu.edu The outcome of such reactions is governed by the directing effects and activating/deactivating nature of the substituents already present on the ring: the chlorine atom and the benzylamine (B48309) moiety.

Alkyl Group (-CH₂-N-): The benzylamine substituent is considered an alkyl group attached to the ring. Alkyl groups are electron-donating through induction and hyperconjugation, making them activating groups that increase the rate of EAS. They are also ortho, para-directors. msu.edu

In this compound, the para position relative to the benzylamine group is already occupied by the chlorine atom. The chlorine atom is at C4, and the benzylamine group is at C1. The directing effects are as follows:

The activating benzylamine group directs incoming electrophiles to the ortho positions (C2 and C6).

The deactivating chlorine group directs to its ortho positions (C3 and C5).

The activating benzylamine group has a stronger influence than the deactivating chloro group. Therefore, substitution is most likely to occur at the positions ortho to the benzylamine group (C2 and C6). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2-Nitro-4-chlorobenzyl)(2-methoxyethyl)amine |

| Bromination | Br₂, FeBr₃ | (2-Bromo-4-chlorobenzyl)(2-methoxyethyl)amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (2-Acetyl-4-chlorobenzyl)(2-methoxyethyl)amine |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with two groups: a chlorine atom and a methylene-amino group (-CH₂N(R¹)R²). The outcome of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of these substituents.

Directing Effects : The chlorine atom is an ortho-, para-director but is considered a deactivating group due to its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. pressbooks.pubchemistrytalk.org Conversely, the alkylamino group, connected via a methylene bridge, is an activating ortho-, para-director. libretexts.org Activating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.org

In this specific molecule, the activating influence of the alkylamino group is expected to dominate over the deactivating effect of the chlorine. Both groups direct incoming electrophiles to the ortho and para positions. Relative to the chlorine at C4, the ortho positions are C3 and C5, and the para position (C1) is already substituted. Relative to the benzyl group at C1, the ortho positions are C2 and C6, and the para position is C4 (occupied by chlorine). The strongest activation will be at the positions ortho to the strongly activating alkylamino group (C2 and C6, which are also meta to the chlorine). Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions.

Common electrophilic aromatic substitution reactions would be expected to yield ortho- and para-substituted products relative to the activating group, as detailed in the table below.

Interactive Table: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (4-Chloro-2-nitrobenzyl)(2-methoxyethyl)amine |

| Bromination | Br₂, FeBr₃ | (2-Bromo-4-chlorobenzyl)(2-methoxyethyl)amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (4-Chloro-2-acetylbenzyl)(2-methoxyethyl)amine |

Nucleophilic Aromatic Substitution with Activated Derivatives

Nucleophilic aromatic substitution (SNAr) on an aryl halide like a chlorobenzene (B131634) derivative is generally unfavorable. The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). latech.edu These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. semanticscholar.org

The parent compound, this compound, lacks such activating groups and is therefore unreactive towards nucleophiles under standard SNAr conditions.

However, if the aromatic ring is "activated" by the introduction of a potent electron-withdrawing group, such as a nitro group (–NO₂), at a position ortho or para to the chlorine, nucleophilic substitution becomes feasible. For instance, a derivative like (4-chloro-3-nitrobenzyl)(2-methoxyethyl)amine would be susceptible to SNAr. The presence of two or more electron-withdrawing groups further increases reactivity. shaalaa.com In such an activated system, a nucleophile can displace the chloride ion.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition : The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group(s).

Elimination : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Interactive Table: Reactivity in Nucleophilic Aromatic Substitution

| Compound | Activating Groups | Reactivity with Nucleophiles (e.g., CH₃O⁻) | Expected Product |

| This compound | None | Inert | No reaction |

| (4-Chloro-3,5-dinitrobenzyl)(2-methoxyethyl)amine | Two nitro groups (ortho to Cl) | Reactive | (4-Methoxy-3,5-dinitrobenzyl)(2-methoxyethyl)amine |

Reactivity of the Methoxyethyl Moiety

The methoxyethyl group offers additional sites for chemical transformation, primarily at the ether linkage and the secondary amine.

Ether Cleavage Reactions

Ethers are known for their general lack of reactivity, which makes them good solvents. However, the carbon-oxygen bond can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. pressbooks.pub

The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen. chemistrysteps.com In this compound, both the methyl and the ethyl groups are primary. The cleavage of such primary ethers proceeds via an SN2 mechanism. pressbooks.pubmasterorganicchemistry.com

The process involves two main steps:

Protonation : The ether oxygen is protonated by the strong acid, converting the poor leaving group (alkoxide) into a good leaving group (an alcohol). chemistrysteps.com

Nucleophilic Attack : The halide ion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms. In an unsymmetrical ether like this, the attack occurs at the less sterically hindered site, which is the methyl group. pressbooks.pub This SN2 displacement breaks the C–O bond, yielding an alcohol and an alkyl halide.

If an excess of the acid is used, the alcohol formed in the first step can undergo a second substitution reaction to form another molecule of alkyl halide. libretexts.org

Interactive Table: Products of Ether Cleavage Reactions

| Reagent | Conditions | Initial Products | Products with Excess Reagent |

| HBr (conc.) | Heat | (4-Chlorobenzyl)(2-hydroxyethyl)amine + Methyl bromide | (4-Chlorobenzyl)(2-bromoethyl)amine + Methyl bromide |

| HI (conc.) | Heat | (4-Chlorobenzyl)(2-hydroxyethyl)amine + Methyl iodide | (4-Chlorobenzyl)(2-iodoethyl)amine + Methyl iodide |

| BBr₃ | Inert solvent | (4-Chlorobenzyl)(2-hydroxyethyl)amine + Methyl bromide | (4-Chlorobenzyl)(2-bromoethyl)amine + Methyl bromide |

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another through processes like oxidation or reduction. imperial.ac.uk The this compound molecule contains a secondary benzylic amine, which is a site for such transformations.

One significant reaction is the oxidative cleavage of the benzyl C–N bond. Secondary benzylic amines can be oxidized to imines, which may then be hydrolyzed to yield an aldehyde and a primary amine. researchgate.netmdpi.com This process effectively serves as a debenzylation, removing the 4-chlorobenzyl protecting group from the nitrogen atom. Various reagents and conditions, including metal-free electrochemical methods, can achieve this transformation. mdpi.com This reaction is particularly useful in synthesis for unmasking a primary amine. organic-chemistry.org

Another potential transformation is the oxidation of the secondary amine to other nitrogen-containing functional groups, though this often requires specific reagents to avoid reactions at the benzylic C-H bonds.

Interactive Table: Functional Group Interconversions

| Reaction Type | Reagents/Conditions | Moiety Transformed | Product |

| Oxidative Debenzylation | Electrochemical oxidation or other mild oxidants (e.g., H₂O₂) followed by hydrolysis | Secondary benzylic amine | 2-Methoxyethylamine (B85606) + 4-Chlorobenzaldehyde |

| N-Acylation | Acetyl chloride, base | Secondary amine | N-(4-Chlorobenzyl)-N-(2-methoxyethyl)acetamide |

Mechanistic Investigations of Reactions Involving 4 Chlorobenzyl 2 Methoxyethyl Amine

Kinetic Studies of (4-Chlorobenzyl)(2-methoxyethyl)amine Transformations

Kinetic studies are essential for quantitatively describing the rates of chemical reactions and how they are influenced by reactant concentrations. Such studies for transformations involving this compound would reveal the mathematical relationship between concentration and rate, providing insight into the composition of the rate-determining step.

The order of a reaction with respect to each reactant indicates the degree to which its concentration affects the reaction rate. This is typically determined using the method of initial rates, where the concentration of one reactant is varied while others are kept constant.

For a hypothetical reaction, such as the N-alkylation of this compound with an electrophile like methyl iodide, a kinetic study would be designed to determine the exponents in the rate law equation: Rate = k[this compound]^m[Methyl Iodide]^n.

Based on studies of similar amine alkylations and substitutions, it is often found that such reactions are first-order with respect to both the amine and the electrophile. For instance, the quaternization reaction between N,N-Dimethylaniline and benzyl (B1604629) chloride was shown to be first-order in each reactant semanticscholar.org. Similarly, the chlorination of benzylamine (B48309) with N-chlorosuccinimide was also found to be first-order with respect to both the amine and the chlorinating agent researchgate.net.

An illustrative data set for a hypothetical reaction of this compound could be as follows:

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. Kinetic studies of the quaternization of N,N-Dimethylaniline with benzyl chloride in acetone, for example, determined the activation energy by plotting log k against the inverse of the temperature (1/T) semanticscholar.org. A higher activation energy implies a slower reaction that is more sensitive to temperature changes.

A plausible set of data for a transformation of this compound, leading to the calculation of its activation energy, is presented below.

| Temperature (K) | Rate Constant, k (M-1s-1) | 1/T (K-1) | ln(k) |

|---|---|---|---|

| 300 | 0.015 | 0.00333 | -4.20 |

| 310 | 0.028 | 0.00323 | -3.58 |

| 320 | 0.050 | 0.00313 | -3.00 |

| 330 | 0.087 | 0.00303 | -2.44 |

Plotting ln(k) versus 1/T would yield a straight line with a slope equal to -Ea/R, where R is the gas constant. This allows for the direct calculation of the activation energy for the specific transformation being studied.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique where an atom in a reactant molecule is replaced by one of its isotopes to trace its fate throughout a chemical reaction. This can provide definitive evidence for proposed reaction mechanisms.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used in these studies. For reactions involving this compound, deuterium could be selectively incorporated at various positions, such as the benzylic methylene (B1212753) (–CH₂–) group, to probe C-H bond activation or cleavage.

Studies on related benzylamines have successfully used deuterium to elucidate mechanisms. For instance, a regioselective palladium-catalyzed hydrogen-deuterium exchange has been developed that provides excellent deuterium incorporation at the benzylic site of anilines and benzylamines nih.gov. The analysis, typically performed using ¹H and ²H NMR spectroscopy, can confirm the position of the label nih.gov. In another example, deuterium labeling experiments confirmed that in the fragmentation of protonated dibenzylamine, a proton is transferred from the ortho positions of the phenyl rings, not the benzylic methylene groups researchgate.net. Mechanistic studies of a Rh(I)-catalyzed reaction of benzylamines suggested the formation of a key zwitterionic intermediate based on deuterium labeling results researchgate.net.

Replacing an atom with a heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. For C-H bond cleavage, replacing hydrogen with deuterium typically slows the reaction, resulting in a "normal" KIE (kH/kD > 1).

For reactions involving the 4-chloro-benzyl group, a chlorine KIE could also be measured. Studies of elimination reactions have used chlorine isotope effects (³⁵Cl/³⁷Cl) to probe the extent of C-Cl bond breaking in the transition state researchgate.net. The magnitude of the KIE provides insight into the structure of the transition state; a small effect suggests little bond cleavage, while a large effect suggests significant bond cleavage in the rate-determining step. Inverse isotope effects (kH/kD < 1), where the deuterated compound reacts faster, can also occur and provide valuable mechanistic information, often pointing to a pre-equilibrium step or changes in hybridization at the labeled center mdpi.comrsc.org.

Spectroscopic Monitoring of Reaction Intermediates

Directly observing reaction intermediates, which are often short-lived and present in low concentrations, provides compelling evidence for a proposed reaction pathway. Various spectroscopic techniques can be employed for this purpose.

In studies of para-substituted benzylamines reacting with bovine serum amine oxidase, rapid-scanning stopped-flow spectrophotometry was used to detect transient chemical intermediates. acs.org. The appearance and decay of new absorbance bands at specific wavelengths were attributed to the formation of species such as enzyme-substrate Schiff base complexes and quinonoid intermediates acs.org.

For reactions of this compound, similar UV-Vis spectrophotometric methods could be employed if the intermediates possess a chromophore. Alternatively, techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction mixture researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to increase the lifetime of transient species, is another powerful tool for structural elucidation of intermediates.

Lack of Publicly Available Research Data for Mechanistic Studies of this compound

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available research specifically detailing the mechanistic investigations of reactions involving the chemical compound this compound. Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested.

The requested article structure, focusing on in-depth mechanistic investigations including spectroscopic and computational studies, requires specific experimental and theoretical data that does not appear in published scientific literature for this particular compound. The required subsections are:

Computational Mechanistic Studies of this compound Reactivity

Reaction Coordinate Mapping:No research papers were identified that map the reaction coordinates for any transformation involving this amine.

Without primary research data, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and factual reporting. The creation of data tables and detailed research findings is therefore not feasible.

Applications of 4 Chlorobenzyl 2 Methoxyethyl Amine in Organic Synthesis and Catalysis

(4-Chlorobenzyl)(2-methoxyethyl)amine as a Chiral Auxiliary or Ligand Precursor

The presence of a nitrogen atom with a lone pair of electrons and two distinct substituents, a 4-chlorobenzyl group and a 2-methoxyethyl group, provides a basis for the potential use of this compound in asymmetric synthesis.

Asymmetric Induction in Catalytic Reactions

In principle, if resolved into its enantiomers, this compound could serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The effectiveness of a chiral auxiliary is dependent on its ability to create a sterically and electronically biased environment around the reactive center. While there is no specific research detailing the use of this amine in this context, the general principle is a cornerstone of asymmetric synthesis.

Ligand Design for Metal-Catalyzed Processes

The nitrogen and oxygen atoms in this compound can act as coordination sites for metal centers. This bidentate N,O-ligation motif is common in ligands used for a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and polymerizations. The electronic properties of the ligand, influenced by the electron-withdrawing 4-chlorobenzyl group and the electron-donating 2-methoxyethyl group, could modulate the reactivity and selectivity of a metal catalyst.

Table 1: Potential Metal-Catalyzed Reactions Utilizing this compound as a Ligand

| Catalytic Reaction | Potential Metal Center | Role of Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Control of enantioselectivity |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Stabilization of the metal center and influence on reductive elimination |

| Polymerization | Titanium, Zirconium | Control of polymer stereochemistry and molecular weight |

This compound as a Building Block for Complex Molecules

The structural framework of this compound can be incorporated into larger, more complex molecular architectures. Amines are versatile building blocks in organic synthesis, participating in a wide array of chemical transformations. amerigoscientific.com

Incorporation into Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. aksci.com The secondary amine functionality of this compound can be readily utilized in cyclization reactions to form a variety of nitrogen-containing heterocycles. For instance, it can react with dicarbonyl compounds to form pyrroles or with other bifunctional electrophiles to construct larger ring systems. The 4-chlorobenzyl moiety itself can be a precursor to other functional groups, further expanding its synthetic utility in this area. A related compound, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, has been synthesized, demonstrating the utility of the 4-chlorobenzyl group in the formation of heterocyclic systems. ekb.eg

Scaffold for Natural Product Analogue Synthesis

Natural products often possess complex structures with significant biological activity. The synthesis of analogues of natural products is a common strategy in drug discovery to improve efficacy and explore structure-activity relationships. The this compound scaffold could be elaborated through various synthetic transformations to generate novel molecules that mimic the core structures of certain natural products. The secondary amine can serve as a handle for introducing additional complexity and functionality.

Role of this compound in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.org Chiral secondary amines are a prominent class of organocatalysts, particularly in enamine and iminium ion catalysis, which are powerful methods for the asymmetric functionalization of carbonyl compounds. While simple secondary amines are not inherently chiral, the principles of organocatalysis could be applied to derivatives of this compound. For this compound to be an effective organocatalyst in asymmetric reactions, it would first need to be resolved into its individual enantiomers.

Information regarding the chemical compound "this compound" and its specific applications as outlined is not available in publicly accessible scientific literature.

Following a comprehensive search of scholarly databases and chemical literature, no specific research findings, data, or publications could be retrieved for the compound "this compound" in the contexts of direct organocatalytic transformations, cooperative catalysis, or as a precursor for advanced materials chemistry.

The performed searches for "this compound" and its potential roles in these areas did not yield any relevant results. The scientific literature that was retrieved pertained to other, structurally distinct compounds. Therefore, it is not possible to provide an article on the specified topics for this particular chemical entity based on the current body of scientific knowledge.

Synthesis and Reactivity of Derivatives and Analogues of 4 Chlorobenzyl 2 Methoxyethyl Amine

Structural Modifications at the Aromatic Ring

The 4-chlorophenyl moiety is a primary target for structural modification, enabling the exploration of electronic effects and the introduction of new functional groups.

Replacing the chlorine atom with other functional groups can modulate the ring's reactivity. Introducing strong electron-donating groups, such as methoxy (B1213986) (-OCH₃) or hydroxy (-OH), would activate the ring, making it significantly more susceptible to electrophilic attack—potentially thousands of times more reactive than benzene (B151609). lumenlearning.comlibretexts.org Conversely, adding strong electron-withdrawing groups, like a nitro group (-NO₂), would further deactivate the ring, making substitution reactions much slower. lumenlearning.com

These substituent effects are not limited to the aromatic ring itself. The electronic nature of the ring can influence the reactivity of the benzylic carbon and the basicity of the amine. Electron-donating groups can increase the electron density at the benzylic position, potentially stabilizing a positive charge in the transition state of certain reactions, thereby accelerating them. researchgate.net For instance, studies on the fragmentation of 4-nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl (B1604629) ring accelerate the reaction rate. researchgate.net

| Substituent at C4 | Electronic Effect | Predicted Reactivity toward Electrophilic Substitution | Directing Effect |

|---|---|---|---|

| -Cl (original) | Deactivating (Inductive Withdrawal > Resonance Donation) | Less reactive than benzene | Ortho, Para |

| -OCH₃ | Activating (Resonance Donation > Inductive Withdrawal) | More reactive than benzene | Ortho, Para |

| -CH₃ | Activating (Inductive Donation/Hyperconjugation) | More reactive than benzene | Ortho, Para |

| -NO₂ | Deactivating (Strong Inductive & Resonance Withdrawal) | Much less reactive than benzene | Meta |

| -CF₃ | Deactivating (Strong Inductive Withdrawal) | Much less reactive than benzene | Meta |

The chlorine atom on the benzyl ring serves as a versatile handle for further functionalization through halogen exchange (Halex) reactions. science.gov This allows for the synthesis of analogues containing other halogens (F, Br, I), which can then be used in a variety of subsequent chemical transformations.

Fluorination: The 4-chloro analogue can be converted to its 4-fluoro counterpart via nucleophilic aromatic substitution. This reaction often employs a source of fluoride (B91410) ions, such as spray-dried potassium fluoride (KF), and may be facilitated by a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide, sometimes under solvent-free conditions. researchgate.net

Bromination and Iodination: While direct bromination or iodination of the chloro-compound is challenging, a more common strategy involves synthesizing the bromo or iodo analogues from different starting materials, such as 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde, through reductive amination with 2-methoxyethylamine (B85606). Alternatively, halogen exchange can be achieved on related N-(4-halogenobenzyl) salts, where bromide salts can be converted to iodides and chlorides through ion exchange. nih.govacs.org

Once the bromo or iodo analogues are synthesized, the carbon-halogen bond can be used for carbon-carbon bond-forming reactions, greatly expanding the molecular diversity.

Suzuki Coupling: Reaction of the 4-bromo or 4-iodo analogue with a boronic acid in the presence of a palladium catalyst can introduce new aryl or alkyl groups.

Sonogashira Coupling: Palladium-catalyzed coupling with a terminal alkyne provides access to aryl-alkyne derivatives.

Heck Coupling: Reaction with an alkene under palladium catalysis can be used to form a new carbon-carbon double bond at the 4-position.

| Reaction | Starting Material | Reagents | Product Type |

|---|---|---|---|

| Fluorination (Halex) | 4-Chloro Analogue | KF, Phase-Transfer Catalyst | 4-Fluoro Analogue |

| Iodination (Finkelstein-type) | 4-Bromo Analogue | NaI, Acetone | 4-Iodo Analogue |

| Suzuki Coupling | 4-Bromo/Iodo Analogue | R-B(OH)₂, Pd Catalyst, Base | 4-Aryl/Alkyl Analogue |

| Sonogashira Coupling | 4-Bromo/Iodo Analogue | Terminal Alkyne, Pd/Cu Catalysts, Base | 4-Alkynyl Analogue |

Variations of the Alkyl Chain and Methoxy Group

Modifications to the N-(2-methoxyethyl) side chain can be used to alter the steric and electronic properties of the molecule, including its basicity, lipophilicity, and conformational flexibility.

Analogues with varying alkyl chain lengths and different ether groups can be readily synthesized. The primary synthetic route to these compounds is the reductive amination of 4-chlorobenzaldehyde (B46862) with a primary amino ether. This two-step, one-pot procedure typically involves the initial formation of an imine, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄).

Chain Homologation: Using amines like 3-methoxypropylamine (B165612) or 4-methoxybutylamine in the reductive amination reaction yields derivatives with longer alkyl chains separating the nitrogen atom and the methoxy group.

Ether Variation: Employing amino ethers such as 2-ethoxyethylamine (B85609) or 2-isopropoxyethylamine allows for the introduction of larger, more lipophilic alkoxy groups.

| Amine Reactant | Resulting Analogue | Modification Type |

|---|---|---|

| 2-Methoxyethylamine | (4-Chlorobenzyl)(2-methoxyethyl)amine | Parent Compound |

| 3-Methoxypropylamine | (4-Chlorobenzyl)(3-methoxypropyl)amine | Chain Homologation (+1 CH₂) |

| 2-Ethoxyethylamine | (4-Chlorobenzyl)(2-ethoxyethyl)amine | Ether Variation (Methoxy → Ethoxy) |

| 2-(Propan-2-yloxy)ethan-1-amine | (4-Chlorobenzyl)(2-isopropoxyethyl)amine | Ether Variation (Methoxy → Isopropoxy) |

To reduce the conformational flexibility of the open alkyl chain, cyclization strategies can be employed to generate more rigid analogues. These constrained structures can provide valuable insights into the bioactive conformation of the molecule.

One potential strategy involves an intramolecular electrophilic substitution, such as a Pictet-Spengler or Friedel-Crafts type reaction. For example, a derivative could be synthesized where the side chain is modified to include a reactive moiety that can cyclize onto the electron-rich aromatic ring. A more direct approach involves synthesizing cyclic structures that mimic the spatial arrangement of the parent compound's functional groups.

For instance, rigid analogues could include tetrahydroisoquinoline or isoindoline (B1297411) scaffolds. The synthesis of a 5,6-dimethoxyisoindoline (B56020) derivative has been achieved through the reaction of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (B104289) with 4-azidobutylamine, followed by reduction of the azide. nih.gov A similar strategy could be adapted to create rigid analogues of this compound, where the nitrogen and parts of the side chain are incorporated into a new ring system fused or attached to the 4-chlorophenyl ring.

Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of stereocenters into the structure of this compound can lead to chiral analogues, which are crucial for studying stereospecific interactions. Chirality can be introduced at several positions, most commonly at the benzylic carbon (the carbon atom between the nitrogen and the phenyl ring) or on the 2-methoxyethyl side chain.

The stereoselective synthesis of such chiral amines can be achieved through several established methods:

Asymmetric Reduction: A common approach is the asymmetric reduction of a precursor imine, formed from 4-chlorobenzaldehyde and 2-methoxyethylamine. This can be accomplished using chiral reducing agents or a combination of a standard reducing agent with a chiral catalyst.

Use of Chiral Building Blocks: Enantiomerically pure analogues can be synthesized starting from commercially available chiral materials. For example, a chiral amino alcohol could be used to construct the side chain, or a chiral benzylamine (B48309) derivative could be elaborated. The synthesis of chiral 4-(1-chloroalkyl)-β-lactams from enantiomerically pure amino acids demonstrates the utility of using the chiral pool as a source for complex chiral molecules. nih.gov

Nucleophilic Substitution on Chiral Intermediates: Methods have been developed for the stereoselective transformation of chiral amines via nucleophilic substitution on intermediates with good leaving groups, proceeding with high levels of inversion of configuration. mdma.ch This could be applied to resolve a racemic mixture by inverting the configuration of the undesired enantiomer.

For example, a stereoselective synthesis of (R)- or (S)-(1-(4-chlorophenyl)ethyl)(2-methoxyethyl)amine could start with the asymmetric reduction of the imine derived from 4-chloroacetophenone and 2-methoxyethylamine, using a chiral catalyst system to control the stereochemical outcome.

Diastereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of this compound, a chiral secondary amine, necessitates the use of diastereoselective or enantioselective methodologies. In the absence of published specific methods for this compound, strategies employed for analogous N-alkylated benzylamines can be considered. These approaches typically involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

One common strategy for the enantioselective synthesis of chiral amines is the asymmetric reduction of a precursor imine. For instance, a prochiral imine formed from 4-chlorobenzaldehyde and 2-methoxyethylamine could be reduced using a chiral reducing agent or a catalyst system composed of a metal center and a chiral ligand. Transition metal catalysts, particularly those based on rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, have been extensively used for the asymmetric hydrogenation of imines to furnish chiral amines with high enantioselectivity. acs.org

Alternatively, a chiral auxiliary approach can be employed. This involves attaching a chiral group to either the amine or the electrophile prior to the key bond-forming step. For example, 2-methoxyethylamine could be derivatized with a chiral auxiliary, and the resulting compound could then be reacted with 4-chlorobenzyl bromide. The chiral auxiliary would direct the alkylation to occur in a diastereoselective manner. Subsequent removal of the auxiliary would yield the enantiomerically enriched target amine.

Substrate-controlled diastereoselective methods can also be envisioned, particularly if a stereocenter is already present in one of the precursors. For example, if a chiral analogue of 2-methoxyethylamine containing a stereocenter is used, its reaction with 4-chlorobenzyl bromide could proceed with a degree of diastereoselectivity, influenced by the existing chiral center. The stereochemical outcome would depend on the nature of the reactants and the reaction conditions.

Resolution Techniques for Racemic Mixtures

In cases where a racemic mixture of this compound is synthesized, its separation into individual enantiomers can be achieved through various resolution techniques. The most established method is classical resolution via the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphor-10-sulfonic acid. libretexts.org The resulting products are a pair of diastereomeric salts with different physical properties, most notably solubility. wikipedia.org

The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This crystalline salt can then be isolated by filtration. The enantiomerically pure amine can be recovered from the salt by treatment with a base to neutralize the chiral acid. The choice of the chiral acid and the solvent is crucial for successful separation and is often determined empirically. sciencemadness.org

Table 1: Common Chiral Acids for Amine Resolution

| Chiral Resolving Agent | Acid Type |

|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Tartaric Acid | Dicarboxylic Acid |

| (+)-Mandelic Acid | α-Hydroxy Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |

| (-)-Camphor-10-sulfonic Acid | Sulfonic Acid |

Another powerful technique for resolving racemic amines is enzymatic kinetic resolution. rsc.org This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the amine in the presence of an acyl donor. acs.org The acylated amine can then be separated from the unreacted amine enantiomer based on differences in their physical or chemical properties. A key advantage of this method is the often high enantioselectivity achieved under mild reaction conditions. The choice of enzyme, acyl donor, and solvent are critical parameters that need to be optimized for efficient resolution. acs.org

Comparative Studies of this compound Analogues

While direct comparative studies on the reactivity of this compound and its analogues are not extensively documented, the principles of physical organic chemistry allow for predictions based on the electronic effects of substituents. The reactivity of benzylamines is significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.net

A comparative study of para-substituted benzylamines in reactions with benzyl bromide has shown that electron-withdrawing groups like chloro, trifluoromethyl, and nitro decrease the rate of reaction, while electron-donating groups like methoxy and methyl increase the rate compared to the unsubstituted benzylamine. researchgate.net This is because electron-donating groups increase the electron density on the nitrogen atom, making it a more potent nucleophile.

We can extrapolate these findings to predict the reactivity of analogues of this compound.

Table 2: Predicted Relative Reactivity of (X-benzyl)(2-methoxyethyl)amine Analogues in Nucleophilic Substitution Reactions

| Analogue (Substituent X) | Nature of Substituent | Predicted Effect on Nucleophilicity | Predicted Relative Reactivity |

|---|---|---|---|

| 4-Methoxy | Electron-donating (+M > -I) | Increase | Higher than unsubstituted |

| 4-Methyl | Electron-donating (+I) | Increase | Higher than unsubstituted |

| H (unsubstituted) | Reference | - | - |

| 4-Chloro | Electron-withdrawing (-I > +M) | Decrease | Lower than unsubstituted |

This table is predictive and based on established principles of electronic effects in analogous chemical systems.

Similarly, modifications to the 2-methoxyethyl group would also influence reactivity. The methoxy group, being electron-withdrawing through induction, will slightly decrease the basicity and nucleophilicity of the nitrogen atom compared to a simple ethyl group. Replacing the methoxy group with a more electron-withdrawing substituent would be expected to further decrease the amine's reactivity as a nucleophile. Conversely, replacing it with an electron-donating group would likely enhance its nucleophilicity. These predictions provide a framework for the rational design of analogues with tailored reactivity profiles.

Advanced Spectroscopic and Structural Elucidation of 4 Chlorobenzyl 2 Methoxyethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of (4-Chlorobenzyl)(2-methoxyethyl)amine in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

A suite of 2D NMR experiments is employed to establish the precise bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity within the ethyl chain, showing correlations between the methylene (B1212753) protons adjacent to the nitrogen and those adjacent to the methoxy (B1213986) group. It would also show the coupling between the ortho and meta protons on the 4-chlorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond proton-carbon (¹H-¹³C) correlations. It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon atom in the molecule, such as the methoxy, methylene, and aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra display correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the benzylic protons and the aromatic carbons of the chlorophenyl ring, as well as between the N-methylene protons and the benzylic carbon, confirming the attachment of the benzyl (B1604629) group to the amine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation and stereochemistry. In this case, NOESY could reveal spatial relationships between the protons of the benzyl group and the methoxyethyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Benzyl CH₂ | ~3.75 | ~53.0 | Aromatic C1, Aromatic C2/C6, N-CH₂ |

| N-CH₂ | ~2.80 | ~50.0 | Benzyl CH₂, O-CH₂ |

| O-CH₂ | ~3.50 | ~70.0 | N-CH₂, O-CH₃ |

| O-CH₃ | ~3.30 | ~59.0 | O-CH₂ |

| Aromatic C1 | - | ~138.0 | Benzyl CH₂, H2/H6 |

| Aromatic C2/C6 | ~7.30 | ~129.0 | Benzyl CH₂, C4, C3/C5 |

| Aromatic C3/C5 | ~7.25 | ~128.5 | C1, C4 |

Note: These are predicted values based on typical shifts for similar functional groups and may vary in experimental conditions.

While solution-state NMR provides data on the average conformation, solid-state NMR (ssNMR) can elucidate the specific conformation adopted by the molecule in the crystalline state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly useful for obtaining high-resolution ¹³C spectra in the solid phase. rsc.org These studies can reveal the presence of different polymorphs or conformers that may not be observable in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition and elucidating the structure of this compound through fragmentation analysis.

ESI: This soft ionization technique is ideal for determining the mass of the protonated molecule, [M+H]⁺. HRMS-ESI would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₄ClNO).

EI: This higher-energy technique causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation pattern can be analyzed to deduce the structure of different parts of the molecule.

Tandem mass spectrometry (MS/MS) involves selecting the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pathways of protonated benzylamines are well-studied and provide a roadmap for confirming the structure. nih.govresearchgate.net

A primary and highly characteristic fragmentation pathway for this compound would be the cleavage of the C-N bond, leading to the formation of the stable 4-chlorobenzyl cation.

Table 2: Expected HRMS Fragmentation Data for this compound

| Ion | Predicted m/z | Structure/Formula |

|---|---|---|

| [M+H]⁺ | 200.0837 | C₁₀H₁₅ClNO⁺ |

| Fragment 1 | 125.0153 | C₇H₆Cl⁺ (4-chlorotropylium/benzyl cation) |

The observation of the 4-chlorobenzyl cation at m/z 125 is a strong indicator of the benzylamine (B48309) substructure. nih.gov Further fragmentation of the 2-methoxyethyl portion could also be observed.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. nih.govnih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would:

Unambiguously confirm the molecular connectivity.

Provide detailed information about the conformation of the methoxyethyl side chain.

Reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

While no specific crystal structure for the title compound is publicly available, analysis of related structures, such as those containing methoxybenzyl groups, demonstrates how crystal packing is influenced by hydrogen bonds and other weak interactions. researchgate.net Obtaining suitable crystals of this compound would be a crucial step to fully characterize its solid-state architecture. nih.gov

Future Research Directions and Unexplored Avenues for 4 Chlorobenzyl 2 Methoxyethyl Amine

The secondary amine (4-Chlorobenzyl)(2-methoxyethyl)amine represents a versatile molecular scaffold with significant, yet largely unexplored, potential in various domains of chemical science. Its structure, combining a substituted benzyl (B1604629) group with a functionalized ethyl chain, offers unique electronic and steric properties. Future research focused on this compound and its derivatives could unlock novel synthetic pathways, uncover unique reactivity, and lead to the development of advanced materials and catalytic systems. This article outlines key areas for future investigation, structured to provide a roadmap for exploiting the full potential of this chemical entity.

Q & A

Q. Advanced

- Docking workflow : Use AutoDock Vina to dock into cholinesterase active sites (e.g., PDB 4EY7). The 4-chlorobenzyl group occupies the aromatic gorge, while the methoxyethyl chain forms H-bonds with catalytic serine .

- Validation : Compare computed binding energies with in vitro IC₅₀ values (Ellman’s method). Analogous bis-amide derivatives showed IC₅₀ <10 μM when the Cl group enhanced hydrophobic binding .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Advanced

Discrepancies arise from solvation effects or conformational flexibility. Mitigation strategies:

- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding pose stability .

- SAR Analysis : Compare derivatives (e.g., Cl → F substitution, methoxy chain length variation) to identify critical pharmacophores .

- Crystallography : Obtain X-ray structures of target-ligand complexes to validate docking poses .

How does the electronic environment of the 4-chlorobenzyl group influence reactivity?

Q. Basic

- Electrophilic substitution : The electron-withdrawing Cl group directs nitration to the meta position.

- Nucleophilic reactions : The deactivated ring slows SNAr mechanisms but stabilizes transition states in amide coupling (EDCI/HOBt), improving yields by 15–20% vs. non-halogenated analogs .

What in vitro models assess neuropharmacological activity?

Q. Advanced

- Receptor Binding Assays : Screen against 5-HT₃ and D₂ receptors (IC₅₀ <1 μM indicates strong antagonism, as in Chloropyramine derivatives) .

- Cholinesterase Inhibition : Use rat brain homogenates with Ellman’s reagent; IC₅₀ <5 μM suggests Alzheimer’s therapeutic potential .

- Cellular Uptake : Radiolabel the amine with ¹⁴C and measure accumulation in SH-SY5Y neuroblastoma cells over 60 minutes .

How to optimize synthetic yield while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.